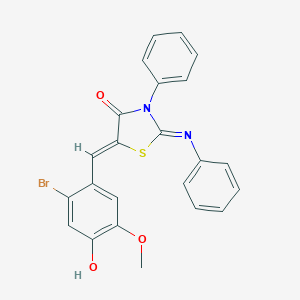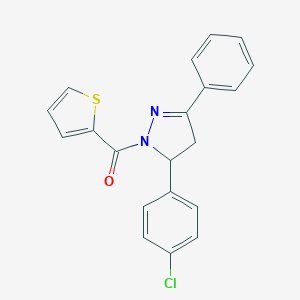![molecular formula C17H8ClNS2 B327323 13-chloro-9,11-dithia-14-azapentacyclo[10.8.0.02,10.03,8.015,20]icosa-1(12),2(10),3,5,7,13,15,17,19-nonaene](/img/structure/B327323.png)
13-chloro-9,11-dithia-14-azapentacyclo[10.8.0.02,10.03,8.015,20]icosa-1(12),2(10),3,5,7,13,15,17,19-nonaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro1benzothieno[3’,2’:4,5]thieno[2,3-c]quinoline is a complex heterocyclic compound that features a unique fusion of benzothiophene and quinoline structures. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro1benzothieno[3’,2’:4,5]thieno[2,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the condensation of aryl-aldehyde and arylamine derivatives followed by cyclization can yield the desired compound . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro1benzothieno[3’,2’:4,5]thieno[2,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while substitution reactions can introduce various substituents into the quinoline ring .
Wissenschaftliche Forschungsanwendungen
6-Chloro1benzothieno[3’,2’:4,5]thieno[2,3-c]quinoline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Chloro1benzothieno[3’,2’:4,5]thieno[2,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro 1benzothieno[2’,3’:4,5]thieno[2,3-c]naphtho[1,2-f]quinoline : This compound shares a similar core structure but with additional fused rings, which may alter its chemical and biological properties.
- 1Benzothieno[3,2-b]thieno[2,3-d]furans : These compounds have a similar thienoquinoline core but with different heteroatoms, leading to variations in their properties and applications .
Uniqueness
6-Chloro1benzothieno[3’,2’:4,5]thieno[2,3-c]quinoline is unique due to its specific fusion of benzothiophene and quinoline structures, which imparts distinct electronic and steric properties. These unique features make it valuable for various applications in chemistry, biology, and material science .
Eigenschaften
Molekularformel |
C17H8ClNS2 |
|---|---|
Molekulargewicht |
325.8 g/mol |
IUPAC-Name |
13-chloro-9,11-dithia-14-azapentacyclo[10.8.0.02,10.03,8.015,20]icosa-1(12),2(10),3,5,7,13,15,17,19-nonaene |
InChI |
InChI=1S/C17H8ClNS2/c18-16-15-13(9-5-1-3-7-11(9)19-16)14-10-6-2-4-8-12(10)20-17(14)21-15/h1-8H |
InChI-Schlüssel |
VLPJPODIMFXYDF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C(=N2)Cl)SC4=C3C5=CC=CC=C5S4 |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C(=N2)Cl)SC4=C3C5=CC=CC=C5S4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-[1-(4-ethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B327240.png)
![3-({1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)propanoic acid](/img/structure/B327241.png)
![N-[1-(1-adamantyl)ethyl]-4-chloro-2-nitroaniline](/img/structure/B327244.png)
![4-[3-Bromo-4-(dimethylamino)benzylidene]-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B327247.png)
![N-(5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B327248.png)
![4-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B327250.png)


![N-(5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B327256.png)
![5-{3-[(2,4-Dichlorobenzyl)oxy]benzylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B327258.png)
![4-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-5-bromo-2-methoxyphenyl acetate](/img/structure/B327259.png)
![N-(5-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B327260.png)

![1-[2-(4-CHLOROPHENOXY)ETHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE](/img/structure/B327267.png)
